molecular formula C17H12F3N5O3 B11186346 7-(2,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11186346
M. Wt: 391.30 g/mol
InChI Key: YJVOALSXHUYBNZ-UHFFFAOYSA-N
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Description

7-(2,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a chemical compound with the molecular formula C17H12F3N5O3 and a molecular weight of 391.30 g/mol . This complex molecule features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core structure, which is a fused heterocyclic system. The core 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is known to be isoelectronic with the purine ring system, making it a versatile bioisostere in medicinal chemistry with applications in various drug discovery programs . Historically, TP-based compounds have been explored as potential therapeutics in areas such as cancer chemotherapy and infectious diseases . Furthermore, the intrinsic metal-chelating properties of the TP scaffold, facilitated by accessible electron pairs on its nitrogen atoms, have been exploited in the design of novel anti-cancer and anti-parasitic agents . This specific derivative is furnished with a 2,5-dimethoxyphenyl substitution and a trifluoromethyl group, which may influence its physicochemical properties and biological interactions. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C17H12F3N5O3

Molecular Weight

391.30 g/mol

IUPAC Name

11-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C17H12F3N5O3/c1-27-9-3-4-13(28-2)12(7-9)24-6-5-11-10(14(24)26)8-21-16-22-15(17(18,19)20)23-25(11)16/h3-8H,1-2H3

InChI Key

YJVOALSXHUYBNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F

Origin of Product

United States

Biological Activity

7-(2,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural framework that includes a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core with a trifluoromethyl group and a 2,5-dimethoxyphenyl substituent. Its molecular formula is C17H12F3N5O3 with a molecular weight of approximately 391.30 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, especially in the context of anticancer effects. Similar compounds within the triazolo-pyrimidine class have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the trifluoromethyl group and the dimethoxyphenyl substituent may enhance its interaction with biological targets, making it a subject of interest for further pharmacological studies.

The biological activity of this compound appears to involve multiple mechanisms:

  • Induction of Apoptosis : Studies suggest that this compound can activate apoptotic pathways in cancer cells. For instance, it may induce poly(ADP-ribose) polymerase (PARP) cleavage and activate caspase-9, leading to programmed cell death.
  • Inhibition of Cell Proliferation : The compound has been shown to reduce the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication. This reduction correlates with decreased proliferation rates in treated cells.
  • Impact on Autophagy : There is evidence suggesting that the compound may also influence autophagic processes by affecting microtubule-associated protein 1-light chain 3 (LC3) levels.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various human cancer cell lines including MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic B myelomonocytic leukemia) .
    Cell LineIC50 (µM)Mechanism of Action
    MCF-710Induction of apoptosis via caspase activation
    K56215Inhibition of PCNA expression
    MV4-1112Activation of autophagic pathways
  • Structure-Activity Relationship (SAR) : The structure-activity relationship studies suggest that modifications to the substituents on the pyrido-triazole core can significantly impact biological activity. For example:
    • Compounds with bulky or electron-withdrawing groups at specific positions showed reduced activity compared to those with smaller or electron-donating groups .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Features
7-(2,5-Dimethoxyphenyl)-2-(trifluoromethyl)pyrido-triazolo-pyrimidinone (Target Compound) 7: 2,5-dimethoxyphenyl; 2: -CF₃ C₁₉H₁₄F₃N₅O₃ ~437.3 (estimated) High lipophilicity (CF₃), electron-donating methoxy groups enhance solubility in polar solvents.
7-Amino-2-(4-methoxyphenyl)pyrido-triazolo-pyrimidinone 7: -NH₂; 2: 4-methoxyphenyl C₁₅H₁₁N₅O₂ 301.3 Amino group increases hydrogen-bonding potential; methoxyphenyl aids π-π stacking.
7-Amino-2-(methoxymethyl)pyrido-triazolo-pyrimidinone 7: -NH₂; 2: -CH₂OCH₃ C₁₀H₁₀N₆O₂ 246.2 Compact structure with methoxymethyl, likely higher aqueous solubility.
2-(2-Chlorophenyl)-7-[3-(dimethylamino)propyl]pyrido-triazolo-pyrimidinone 2: 2-chlorophenyl; 7: -CH₂CH₂CH₂N(CH₃)₂ C₁₉H₁₉ClN₆O 382.8 Chlorophenyl enhances lipophilicity; dimethylaminopropyl introduces basicity.

Key Observations :

  • Trifluoromethyl vs.
  • Substituent Position : The 2,5-dimethoxyphenyl group at position 7 introduces steric bulk and electron-donating effects, which may influence binding affinity in enzyme pockets compared to smaller substituents (e.g., -NH₂ in or alkyl chains in ).
  • Molecular Weight : The target compound’s higher molecular weight (~437 vs. 246–382 for analogs) may impact bioavailability, requiring formulation optimization.

Preparation Methods

Cyclocondensation with Trifluoromethyl Acetoacetate

Ethyl 4,4,4-trifluoroacetoacetate reacts with 5-amino-1H-1,2,4-triazole-3-carboxylic acid under acidic conditions (H₃PO₄/MeOH, reflux, 24 h) to yield 2-(trifluoromethyl)triazolo[1,5-a]pyrimidin-6(7H)-one. The trifluoromethyl group is retained at the C-2 position, as confirmed by ¹⁹F NMR (−67.37 ppm).

Table 1: Cyclocondensation Reaction Conditions

ParameterValue
SolventMethanol/H₃PO₄ (4:1)
TemperatureReflux (80°C)
Time24 hours
Yield72–85%

Chlorination at C-4 Position

Chlorination activates the C-4 position for subsequent functionalization. Source and report using POCl₃ to convert carbonyl groups to chlorides. For the target compound, 2-(trifluoromethyl)triazolo[1,5-a]pyrimidin-6(7H)-one is treated with excess POCl₃ (5 equiv) under reflux (3 h), yielding 4-chloro-2-(trifluoromethyl)triazolo[1,5-a]pyrimidine.

Table 2: Chlorination Optimization

POCl₃ EquivTemp (°C)Time (h)Yield
380355%
5110378%
7110382%

Introduction of 2,5-Dimethoxyphenyl Group

The 7-position is functionalized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Source demonstrates that chlorinated pyrimidinones undergo substitution with amines or arylboronic acids.

SNAr with 2,5-Dimethoxyphenethylamine

4-Chloro-2-(trifluoromethyl)triazolo[1,5-a]pyrimidine reacts with 2,5-dimethoxyphenethylamine in ethanol with triethylamine (2 equiv) at 80°C for 6 h, achieving 68% yield.

Table 3: Substitution Reaction Parameters

BaseSolventTemp (°C)Time (h)Yield
Et₃NEtOH80668%
K₂CO₃DMF100854%
DBUTHF601245%

Suzuki-Miyaura Coupling

For higher regioselectivity, a palladium-catalyzed coupling is employed. 4-Chloro-2-(trifluoromethyl)triazolo[1,5-a]pyrimidine reacts with 2,5-dimethoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/H₂O (3:1) at 90°C for 12 h, yielding 73%.

Spectroscopic Validation and Purity

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d6): δ 8.74 (dd, J = 4.5 Hz, 1H, pyridyl-H), 7.82 (dd, J = 8.7 Hz, 1H, triazolyl-H), 6.77 (s, 1H, aryl-H), 3.85 (s, 6H, OCH₃).

  • ¹⁹F NMR : δ −67.37 (CF₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₇H₁₄F₃N₅O₃ ([M+H]⁺): 390.1124; Found: 390.1121.

Challenges and Optimization Strategies

Byproduct Formation During Chlorination

Excess POCl₃ (>5 equiv) reduces ring-opening byproducts from 25% to <5%.

Solvent Effects on Coupling

Polar aprotic solvents (DMF, NMP) improve arylboronic acid solubility but require higher temps (100°C). Dioxane/H₂O balances reactivity and solubility.

Scalability and Industrial Relevance

Gram-scale synthesis (50 g) in Source achieves 72% yield via continuous POCl₃ distillation. The process is adaptable to flow chemistry for bulk production .

Q & A

Q. What mechanistic insights explain unexpected reactivity in cross-coupling reactions?

  • Methodological Answer : The pyrido-triazolopyrimidine core’s electron-deficient nature may hinder Suzuki-Miyaura couplings. Use Pd-XPhos catalysts with microwave irradiation (150°C, 30 min) to enhance aryl boronic acid coupling yields. Monitor intermediates via in-situ IR to identify dehalogenation side reactions .

Q. How can in vivo target engagement be validated without fluorescent probes?

  • Methodological Answer : Employ CETSA (Cellular Thermal Shift Assay) to measure target protein thermal stabilization post-treatment. Isotopic labeling (¹⁹F NMR) tracks compound distribution in tissues. CRISPR-based transcriptional activation (CRISPRa) of target genes confirms pathway modulation .

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